Superior Potency in Human P2X4: BAY-1797 vs. 5-BDBD, PSB-12062, and NP-1815-PX
BAY-1797 exhibits approximately 9.3-fold higher potency at human P2X4 (IC50 = 108 nM) compared to 5-BDBD (IC50 = 1 µM) [1]. It is also 12.8-fold more potent than PSB-12062 (IC50 = 1.38 µM) and approximately 2.4-fold more potent than NP-1815-PX (IC50 = 0.26 µM) [2]. The rank order of antagonist potency at human P2X4 is BAY-1797 = PSB-12062 = BX-430 > 5-BDBD > TNP-ATP = PPADS [1].
| Evidence Dimension | Antagonist potency (IC50) at human P2X4 receptor |
|---|---|
| Target Compound Data | 108 nM |
| Comparator Or Baseline | 5-BDBD: 1 µM; PSB-12062: 1.38 µM; NP-1815-PX: 0.26 µM |
| Quantified Difference | 9.3-fold more potent than 5-BDBD; 12.8-fold more potent than PSB-12062; 2.4-fold more potent than NP-1815-PX |
| Conditions | 1321N1 cells stably expressing human P2X4 receptor |
Why This Matters
Higher potency reduces the required compound concentration in assays, minimizing off-target effects and enabling more physiologically relevant dosing.
- [1] Fortuny-Gomez A, Fountain SJ. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools. Purinergic Signal. 2024;20(6):659-667. PMID: 38767821. View Source
- [2] Matsumura Y, et al. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain. Sci Rep. 2016;6:32461. PMID: 27576299. View Source
